tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate
Overview
Description
The compound “tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate” is a chemical with the molecular weight of 305.42 . Its IUPAC name is tert-butyl 4-(2-amino-5-methylanilino)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H27N3O2/c1-12-5-6-14(18)15(11-12)19-13-7-9-20(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,19H,7-10,18H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.42 . The InChI code, which provides information about its molecular structure, is 1S/C17H27N3O2/c1-12-5-6-14(18)15(11-12)19-13-7-9-20(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,19H,7-10,18H2,1-4H3 .Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
This compound is an important intermediate in the synthesis of various pharmaceuticals . For example, it is used in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic . The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Research and Development
As a specific chemical substance, “tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate” is often used in research and development in the field of organic chemistry . It can be used to study reaction mechanisms, develop new synthetic methods, or synthesize new compounds .
Chemical Education
This compound, due to its complex structure and interesting reactivity, can be used in chemical education as a teaching tool. It can be used to illustrate concepts such as amination, reduction, esterification, and more .
Quality Control and Testing
“tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate” can be used in quality control and testing in the pharmaceutical industry .
properties
IUPAC Name |
tert-butyl 4-(2-amino-5-methylanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-12-5-6-14(18)15(11-12)19-13-7-9-20(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,19H,7-10,18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYREHXTZGVYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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